(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
Overview
Description
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is an organic compound with the molecular formula C14H22BrFO2Si. It is a liquid at room temperature and is primarily used in organic synthesis and various chemical reactions. This compound is characterized by the presence of a bromine, fluorine, and ethyl group attached to a phenoxy ring, which is further connected to a trimethylsilane group through an ethoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 4-bromo-5-ethyl-2-fluorophenol with (2-bromoethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo nucleophilic substitution, while the ethyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and research applications.
Comparison with Similar Compounds
Similar Compounds
- (2-((4-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
- (2-((4-Bromo-5-methyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
- (2-((4-Bromo-5-ethylphenoxy)methoxy)ethyl)trimethylsilane
Uniqueness
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the phenoxy ring, along with the ethyl group, makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
2-[(4-bromo-5-ethyl-2-fluorophenoxy)methoxy]ethyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrFO2Si/c1-5-11-8-14(13(16)9-12(11)15)18-10-17-6-7-19(2,3)4/h8-9H,5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPARQXYMCJEGIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)F)OCOCC[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrFO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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